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Compound of Interest

Compound Name: AV-105

Cat. No.: B605694 Get Quote

The following table summarizes the key quantitative data from studies utilizing the AV-105
tosylate precursor for [¹⁸F]florbetapir synthesis and various mesylate precursors for the

synthesis of other PET radiotracers.

Parameter
AV-105 (Tosylate
Precursor) for
[¹⁸F]florbetapir

Mesylate Precursors (for
various tracers)

Radiochemical Yield (RCY)
14.2% ± 2.7% to 31.0% ± 2.8%

(non-decay corrected)[1][2]

6% - 35% (for SERT imaging

agents)[3]; 43% ± 8% (for

[¹⁸F]FACH)[4]

Radiochemical Purity (RCP) > 95% to > 98%[1][2] > 97%[3]

Specific Activity (SA)
15-170 GBq/µmol (for SERT

agents)[3]

Not consistently reported

across all studies, but

generally high.

Synthesis Time ~52 minutes[2]
75-90 minutes (including

purification)[3]

Reaction Temperature 120 °C - 130 °C[1][2] 110 °C - 130 °C[5]

Leaving Group Tosylate (-OTs)[1] Mesylate (-OMs)[3][4]
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The general workflow for [¹⁸F]-radiolabeling using either tosylate or mesylate precursors is

similar, involving the activation of [¹⁸F]fluoride and a subsequent nucleophilic substitution

reaction.

AV-105 (Tosylate Precursor) Radiolabeling Protocol for
[¹⁸F]florbetapir
This protocol is based on automated synthesis methods described for producing [¹⁸F]florbetapir

(also known as ¹⁸F-AV-45).

Methodology:

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride, produced from a cyclotron, is trapped on an

anion-exchange cartridge (e.g., QMA-Light).

Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a

phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an

acetonitrile/water mixture. The mixture is then azeotropically dried under vacuum and heat to

remove water.

Nucleophilic Substitution: The AV-105 precursor (typically 2mg) dissolved in a polar aprotic

solvent like dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]F-K₂₂₂ complex. The

reaction mixture is heated to 130°C for 10 minutes.[1] This step results in the formation of the

Boc-protected intermediate, [¹⁸F]AV-45-Boc.

Deprotection: The Boc protecting group is removed via acid hydrolysis.

Purification: The crude reaction mixture is neutralized and then purified, often using solid-

phase extraction (SPE) cartridges, to yield the final [¹⁸F]florbetapir product.[2]

Quality Control: The final product is tested for radiochemical purity, pH, residual solvents,

and other parameters to ensure it meets pharmacopeia standards.[1]
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Workflow for [¹⁸F]florbetapir synthesis using AV-105.
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General Mesylate Precursor Radiolabeling Protocol
This generalized protocol is derived from methods used for synthesizing various [¹⁸F]-labeled

compounds via nucleophilic substitution on a mesylate leaving group.[3][4]

Methodology:

[¹⁸F]Fluoride Preparation: Similar to the AV-105 protocol, aqueous [¹⁸F]fluoride is trapped,

eluted with K₂₂₂/K₂CO₃, and azeotropically dried.

Nucleophilic Substitution: The mesylate precursor (e.g., 5 mg) is dissolved in a dry polar

aprotic solvent (e.g., acetonitrile or DMSO) and added to the dried [¹⁸F]fluoride complex. The

reaction is heated, typically between 90°C and 130°C, for 5 to 15 minutes.[5]

Purification: This step is often more complex and may require semi-preparative High-

Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]-labeled product

from the unreacted precursor and other byproducts.[5]

Formulation: The collected HPLC fraction containing the product is typically reformulated into

a physiologically compatible solution (e.g., buffered saline with ethanol), often involving an

SPE step.

Quality Control: Comprehensive QC tests are performed on the final formulated product.
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General workflow for radiolabeling using mesylate precursors.
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Objective Comparison and Discussion
Chemical Reactivity: Both tosylate and mesylate are sulfonate esters that function as highly

effective leaving groups for SₙAr or Sₙ2 nucleophilic substitution reactions with [¹⁸F]fluoride.

There is no intrinsic, universal advantage of one over the other; the choice is typically

dictated by the synthetic route to the precursor and the specific electronic and steric

environment of the reaction site on the molecule.

Radiochemical Yield: The reported yields are highly variable and substrate-dependent. While

the one-step synthesis of [¹⁸F]FACH using a mesylate precursor showed a high yield of 43 ±

8%, other mesylate precursors yielded results (6-35%) that are comparable to those reported

for AV-105 (14-31%).[1][2][3][4] This highlights that the structure of the molecule being

labeled is a more significant determinant of yield than the specific choice between a tosylate

or mesylate leaving group.

Protocols and Purification: A notable difference in the cited examples is the purification

method. The synthesis of [¹⁸F]florbetapir from AV-105 has been optimized for simpler solid-

phase extraction (SPE) purification on automated modules.[2] In contrast, many syntheses

involving mesylate precursors still rely on semi-preparative HPLC, which can be more time-

consuming but offers higher purification power.[5] This is less a feature of the leaving group

itself and more a reflection of the maturity and optimization of a specific tracer's production

process.

Conclusion
Both AV-105 (a tosylate precursor) and the general class of mesylate precursors are robust

and reliable options for the synthesis of [¹⁸F]-labeled PET radiotracers via nucleophilic

substitution.

Performance: Quantitative metrics such as radiochemical yield and purity are comparable

and are highly dependent on the specific molecular target, reaction conditions, and degree of

process optimization rather than an inherent superiority of one leaving group over the other.

Methodology: The underlying radiochemical methodology is virtually identical, involving the

activation of [¹⁸F]fluoride followed by a substitution reaction at an elevated temperature.
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Selection Criteria: The decision to use a tosylate versus a mesylate precursor should be

based on factors such as the ease of precursor synthesis, precursor stability, and the specific

requirements of the target radiotracer.

For researchers and drug developers, both types of precursors represent viable and effective

tools. The focus should be on optimizing the reaction conditions—including solvent,

temperature, time, and purification method—for the specific molecule of interest to achieve the

desired yield, purity, and specific activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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